Disodium cocoamphodipropionate
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Overview
Description
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts is a complex organic compound that belongs to the class of surfactants. These compounds are widely used in various industries due to their ability to reduce surface tension between liquids or between a liquid and a solid. This particular compound is derived from beta-alanine and coco acyl derivatives, making it a versatile agent in both industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium cocoamphodipropionate typically involves the reaction of beta-alanine with coco acyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Beta-Alanine+Coco Acyl Chloride→Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also used in the synthesis of other complex molecules.
Biology
In biological research, the compound is used to study cell membrane interactions and protein folding due to its surfactant properties.
Medicine
In medicine, it is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry
Industrially, the compound is used in the formulation of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in cleaning and personal care products.
Mechanism of Action
The mechanism by which Disodium cocoamphodipropionate exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering their structure and function. The molecular targets include cell membranes and various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium Lauryl Sulfate: Another widely used surfactant with similar properties.
Cocamidopropyl Betaine: A surfactant derived from coconut oil, similar in structure and function.
Sodium Cocoamphoacetate: Another coconut-derived surfactant with comparable applications.
Uniqueness
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts is unique due to its specific combination of beta-alanine and coco acyl derivatives, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility and surface activity.
Properties
CAS No. |
68411-57-4 |
---|---|
Molecular Formula |
C10H18N2Na2O5 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O5.2Na/c11-3-5-12(4-1-9(13)14)6-8-17-7-2-10(15)16;;/h1-8,11H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI Key |
KJDVLQDNIBGVMR-UHFFFAOYSA-L |
SMILES |
C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
68411-57-4 | |
Synonyms |
eta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts cocoamphodiproprionate disodium cocoamphodipropionate |
Origin of Product |
United States |
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